molecular formula C16H18N2O3 B7450748 N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide

N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide

Cat. No. B7450748
M. Wt: 286.33 g/mol
InChI Key: UFTLPNQVUFOGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide, also known as TNP-470, is a potent anti-angiogenic agent that has been extensively researched for its potential use in cancer treatment. TNP-470 is a synthetic analog of fumagillin, a natural product produced by Aspergillus fumigatus, and has been shown to inhibit the growth of new blood vessels, a process called angiogenesis, which is essential for tumor growth and metastasis.

Mechanism of Action

N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide works by inhibiting the activity of a protein called methionine aminopeptidase 2 (MetAP2), which is involved in the process of protein synthesis. By inhibiting MetAP2, N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide prevents the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the process of angiogenesis, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide is its potent anti-angiogenic activity, which makes it a promising candidate for cancer treatment. However, N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide has a number of limitations for lab experiments. It is highly unstable and can degrade rapidly, making it difficult to work with. In addition, N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide has poor solubility in water, which can limit its effectiveness in vivo.

Future Directions

There are a number of future directions for research on N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide. One area of interest is the development of more stable and effective analogs of N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide. Another area of interest is the use of N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide in combination with other anti-cancer drugs to enhance its effectiveness. Finally, there is a need for further research to understand the molecular mechanisms underlying the anti-angiogenic and anti-tumor effects of N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide.

Synthesis Methods

N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide can be synthesized using a variety of methods, including chemical synthesis and fermentation. The chemical synthesis method involves the reaction of fumagillin with various reagents to produce N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide. Fermentation involves the use of microorganisms, such as Streptomyces sp., to produce N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide from fumagillin.

Scientific Research Applications

N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of tumors, including breast, prostate, and lung cancer. N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide works by inhibiting the growth of new blood vessels, which is essential for tumor growth and metastasis. In addition to its anti-angiogenic properties, N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide has also been shown to have anti-inflammatory and anti-tumor effects.

properties

IUPAC Name

5-oxo-N-[2-(prop-2-enoylamino)ethyl]-7,8-dihydro-6H-naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-15(20)17-8-9-18-16(21)12-6-7-13-11(10-12)4-3-5-14(13)19/h2,6-7,10H,1,3-5,8-9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTLPNQVUFOGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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